molecular formula C14H14N2 B12804854 N,9-Dimethyl-9H-carbazol-3-amine CAS No. 5416-98-8

N,9-Dimethyl-9H-carbazol-3-amine

Cat. No.: B12804854
CAS No.: 5416-98-8
M. Wt: 210.27 g/mol
InChI Key: ZYPZVKFYZDLWPR-UHFFFAOYSA-N
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Description

N,9-Dimethyl-9H-carbazol-3-amine is a chemical compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-Dimethyl-9H-carbazol-3-amine typically involves the methylation of 9H-carbazol-3-amine. One common method is the reaction of 9H-carbazol-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,9-Dimethyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce various halogenated carbazole derivatives .

Scientific Research Applications

N,9-Dimethyl-9H-carbazol-3-amine has a wide range of scientific research applications, including:

    Organic Electronics: It is used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Optoelectronics: The compound is employed in the fabrication of solar cells and other optoelectronic devices due to its excellent electronic properties.

    Medicinal Chemistry: Research has shown that the compound exhibits neuroprotective and anti-cancer properties, making it a potential candidate for drug development.

    Fluorescent Probes: It is used as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of N,9-Dimethyl-9H-carbazol-3-amine is not fully understood. it is believed to interact with various biological targets, including enzymes and receptors. The compound exhibits antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,9-Dimethyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and optoelectronics .

Properties

CAS No.

5416-98-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N,9-dimethylcarbazol-3-amine

InChI

InChI=1S/C14H14N2/c1-15-10-7-8-14-12(9-10)11-5-3-4-6-13(11)16(14)2/h3-9,15H,1-2H3

InChI Key

ZYPZVKFYZDLWPR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N(C3=CC=CC=C32)C

Origin of Product

United States

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